Home > Products > Screening Compounds P107035 > (E)-Tamoxifen citrate
(E)-Tamoxifen citrate - 76487-65-5

(E)-Tamoxifen citrate

Catalog Number: EVT-13778506
CAS Number: 76487-65-5
Molecular Formula: C32H37NO8
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis and Stereochemical Optimization of (E)-Tamoxifen Citrate

Synthetic Pathways for (E)-Isomer Enrichment in Tamoxifen Derivatives

Achieving high enantiomeric purity of the (E)-isomer in tamoxifen citrate synthesis is critical due to the significantly reduced estrogen receptor binding affinity of the (Z)-isomer. Industrial and laboratory approaches employ multifaceted strategies for (E)-enrichment:

  • Selective Crystallization Techniques: The differential solubility of (E)- and (Z)-tamoxifen free base or citrate salts in specific solvent systems allows for geometric isomer separation. Patent CN103992234A details a process where crude tamoxifen (containing both isomers) dissolved in a mixture of acetone and water undergoes acidification with citric acid. Subsequent cooling induces preferential crystallization of the (E)-tamoxifen citrate salt. Careful control of the cooling rate, final temperature, and solvent/anti-solvent ratios (e.g., acetone:water typically 3:1 to 5:1 v/v) is essential to maximize (E)-isomer yield and purity, often achieving >98% isomeric purity post-recrystallization. Organic solvents like methanol, ethanol, isopropanol, dichloromethane, or ethyl acetate are frequently used for recrystallization to further enhance purity [1] [4].

  • Solvent-Mediated Isomerization: Thermodynamic equilibrium favors the more stable (E)-isomer. Strategic solvent choice can drive in-situ isomerization during processing. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often under mild heating (50-70°C), facilitate the conversion of residual (Z)-tamoxifen to the (E)-form before or during the final crystallization step. Computational studies (DFT/PCM models) confirm that solvent polarity significantly impacts the energy barrier for isomerization, with higher polarity solvents generally accelerating the equilibration process [3].

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is employed for analytical monitoring and, on a preparative scale, for the direct separation of isomers. Methods utilize reversed-phase C8 or C18 columns with mobile phases optimized for resolution, often consisting of mixtures of acetonitrile or methanol with phosphate or acetate buffers (pH ~3.0-5.0). While less common for bulk production due to cost and throughput limitations, preparative HPLC remains a vital tool for obtaining high-purity (E)-tamoxifen citrate reference standards or for purifying complex mixtures where crystallization fails [10].

Table 1: Key Synthetic Approaches for (E)-Tamoxifen Citrate Enrichment

StrategyKey Process ParametersTypical Solvent SystemAchievable (E)-Isomer PurityPrimary Advantage
Selective CrystallizationCooling rate, Temp., Acetone:Water ratio, RecrystallizationAcetone/Water, Alcohols>98%Scalability, Cost-effectiveness
Solvent-Mediated IsomerizationTemp., Time, Solvent PolarityDMF, DMSO>95% (after crystallization)Converts (Z) to (E) in-situ
Chromatographic SeparationColumn type, Mobile phase pH/Composition, Flow rateACN/Buffer, MeOH/Buffer>99%Highest purity, Handles complex mixtures

Stereoselective Catalysis in (E)-Tamoxifen Citrate Production

Moving beyond separation, direct stereoselective synthesis of the tamoxifen core with inherent (E)-preference offers significant atom economy and efficiency advantages:

  • Palladium-Catalyzed Alkenyllithium Cross-Coupling: A breakthrough methodology employs the carbolithiation of diphenylacetylene. Treating diphenylacetylene with n-BuLi or EtLi in tetrahydrofuran (THF) at 0°C generates a highly reactive vinyl lithium intermediate (Z/E ~10:1 selectivity). Crucially, this intermediate undergoes direct cross-coupling with 1-(4-(2-dimethylaminoethoxy)phenyl)-1-bromobutane (the tamoxifen alkyl bromide precursor) using specialized palladium catalysts, avoiding the need for transmetallation to less reactive species (e.g., boronic acids or zinc reagents). Pre-oxidized Pd(PtBu₃)₂ nanoparticles or Pd-PEPPSI-IPent complexes proved highly effective, catalyzing the coupling in toluene at 35°C to yield (Z)-tamoxifen predominantly. Subsequent solvent-mediated isomerization to the (E)-form is required. This route achieves the core structure in just two steps from commercial materials with excellent atom economy [2].

  • Hafnium Chloride-Mediated Three-Component Coupling: An alternative stereocontrolled approach involves a HfCl₄-catalyzed reaction between 4-methoxybenzaldehyde, cinnamyltrimethylsilane, and 1-(2-chloroethoxy)-4-methoxybenzene. This one-pot reaction proceeds via a proposed cationic mechanism where HfCl₄ activates the aldehyde. The steric and electronic influence of the hafnium catalyst favors the formation of a precursor that readily converts to tamoxifen with a high inherent preference for the (E)-configuration of the olefin. This method offers a convergent synthesis with fewer steps than traditional Grignard or McMurry routes [6].

  • Steric-Directed Synthesis Using Bulky Amines: Modifying the amine side chain during synthesis can influence the stereochemical outcome. Introducing sterically demanding alkylamine groups (e.g., decyl, tetradecyl, hexadecyl) instead of dimethylamine in the final coupling step impacts the conformational freedom during bond formation. While primarily explored for synthesizing tamoxifen derivatives acting as Selective Estrogen Receptor Down-regulators (SERDs), this principle demonstrates that steric bulk proximal to the reaction center can favor one isomer over the other, offering another potential lever for (E)-control in specific synthetic routes [7].

Table 2: Catalytic Systems for Stereoselective Tamoxifen Synthesis

Catalytic SystemReaction TypeKey Stereochemical OutcomeTemp / SolventRequires Post-Isomerization?
Pd(PtBu₃)₂ / O₂ or Pd-PEPPSI-IPentAlkenyllithium-Aryl Bromide CouplingHigh (Z)-selectivity (for in-situ conversion to (E))35°C / TolueneYes (to obtain (E))
HfCl₄Three-Component CouplingInherent high (E)-preferenceNot SpecifiedNo (minimal (Z) formed)
Sterically-Hindered AlkylaminesNucleophilic SubstitutionInfluences conformation of final productVariesPotentially Reduced Need

Stability Challenges in (E)-Isomer Preservation During Synthesis and Processing

The metastable (Z)-isomer tends to isomerize towards the thermodynamically stable (E)-form. However, preventing unwanted reversion of the desired (E)-tamoxifen citrate or isomerization during processing presents distinct challenges:

  • Solution-Phase Isomerization Risks: Exposure to light (particularly UV wavelengths), heat, and acidic conditions can catalyze (E)(Z) isomerization or equilibration in solution. The citrate salt form itself introduces an acidic environment (pH ~3.0-3.5 in water). Processing steps like extended reflux during synthesis, exposure to strong acids (e.g., H₂SO₄, H₃PO₄) for purification, or prolonged storage of solutions must be minimized. DFT/PCM computational studies analyzing solvent effects on vibrational frequencies confirm that solvent polarity and protic nature significantly influence the energy barrier for isomerization. Polar protic solvents (e.g., water, alcohols) generally stabilize the (E)-form but can still facilitate isomerization under harsh conditions. Maintaining solutions at lower temperatures (<25°C) and protecting them from light is crucial [1] [3] [8].

  • Thermal Degradation During Solid-State Processing: While the solid state offers more stability, excessive heat during drying or formulation can be detrimental. Processes like spray drying or hot melt extrusion require precise temperature control. Patent CN103992234A highlights that drying (E)-tamoxifen citrate filter cakes should occur under reduced pressure and at temperatures strictly below 60°C (ideally 40-50°C) to prevent thermal-driven decomposition or isomerization. Differential Scanning Calorimetry (DSC) studies reveal the onset of decomposition temperatures, providing critical parameters for setting safe processing limits [1] [4].

  • Solid-State Stabilization Strategies: Formulating the pure (E)-isomer into stable solid dosage forms often requires excipients that physically stabilize the amorphous or crystalline form and mitigate interaction with environmental factors. Incorporating (E)-tamoxifen citrate into solid dispersions with hydrophilic polymers like Polyethylene Glycol (PEG-6000) or complexation agents like β-Cyclodextrin (β-CD) significantly enhances its stability. These matrices physically isolate the drug molecules, restrict molecular mobility necessary for isomerization, and can shield against moisture uptake. Furthermore, loading onto high-surface-area materials like reduced Graphene Oxide (rGO) nanosheets has been shown to improve the photostability of tamoxifen derivatives, likely due to light absorption/scattering by the rGO and restricted molecular motion on the nanosheet surface. The physical mixture or complex acts as a barrier against isomerization triggers like light and heat [4] [5] [8].

Table 3: Major Stability Risks and Mitigation Strategies for (E)-Tamoxifen Citrate

Stability Risk FactorImpact on (E)-IsomerKey Mitigation StrategiesSupporting Evidence/Technique
Light (UV/Visible)Catalyzes (E)→(Z) IsomerizationAmber glass containers; Protective coatings; rGO nanosheets; Process in yellow lightHPLC monitoring; Spectroscopic studies
Heat (>60°C)Thermal Degradation; Potential IsomerizationDrying <50°C under vacuum; Controlled temp. processing (spray dry, extrusion)DSC; TGA; Stability-indicating HPLC
Acidic Conditions (Low pH)Catalyzes Isomerization EquilibriumMinimize strong acid exposure; Rapid processing of solutions; Buffer controlpH monitoring; Kinetic studies
Solution StateHigher Isomerization Risk vs. Solid StateMinimize solution hold times; Low temp storage; Prompt lyophilizationComparative solution/solid stability studies
MoisturePlasticization, Potentially Lowering Isomerization BarrierUse of moisture-barrier packaging; Co-formulation with desiccantsDynamic Vapor Sorption (DVS); Stability testing at different RH

Compound Names Mentioned:

  • (E)-Tamoxifen Citrate
  • (Z)-Tamoxifen
  • Tamoxifen (Free Base)
  • Citric Acid
  • 4-Hydroxytamoxifen (4-OHT)
  • Endoxifen
  • Diphenylacetylene
  • 1-(4-(2-Dimethylaminoethoxy)phenyl)-1-bromobutane
  • Fulvestrant (ICI 182,780)
  • ICI 164,384
  • n-BuLi (n-Butyllithium)
  • EtLi (Ethyllithium)
  • Pd(PtBu₃)₂
  • Pd-PEPPSI-IPent
  • HfCl₄ (Hafnium Tetrachloride)
  • 4-Methoxybenzaldehyde
  • Cinnamyltrimethylsilane
  • 1-(2-Chloroethoxy)-4-methoxybenzene
  • Polyethylene Glycol (PEG-6000)
  • β-Cyclodextrin (β-CD)
  • Reduced Graphene Oxide (rGO)

Properties

CAS Number

76487-65-5

Product Name

(E)-Tamoxifen citrate

IUPAC Name

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H37NO8

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;

InChI Key

FQZYTYWMLGAPFJ-BTKVJIOYSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.